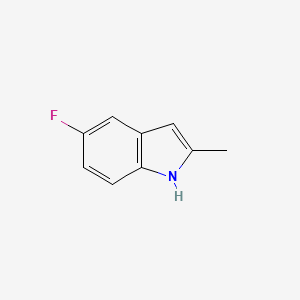

5-Fluoro-2-methylindole

Description

The exact mass of the compound 5-Fluoro-2-methylindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIUISYYTFDATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381091 | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-72-4 | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Importance of Fluorination in the Indole Scaffold

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-methylindole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 5-Fluoro-2-methylindole (CAS No. 399-72-4), a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the indole scaffold significantly modulates its electronic properties, metabolic stability, and binding interactions, making it a valuable intermediate in the synthesis of therapeutic agents.[1][2] This document details the compound's structural, physical, and spectroscopic properties, discusses its chemical reactivity, and provides field-proven experimental protocols for its characterization.

The indole nucleus is a privileged structure in a multitude of biologically active compounds. The introduction of a fluorine atom, as in 5-Fluoro-2-methylindole, is a deliberate and strategic choice in drug design. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can dramatically alter a molecule's properties.[3] These alterations often lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, improved bioavailability by modulating lipophilicity, and stronger binding affinity to biological targets through unique electronic interactions.[1] Consequently, 5-Fluoro-2-methylindole serves as a critical starting material for drug candidates in therapeutic areas such as oncology and neurology.[2]

Core Molecular and Physical Properties

5-Fluoro-2-methylindole is typically supplied as a light yellow to brown crystalline powder.[1][4] Its fundamental properties are a direct consequence of its molecular structure, which dictates its behavior in both chemical reactions and biological systems.

Molecular Structure and Identity

The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a fluorine atom at the 5-position and a methyl group at the 2-position.

Caption: Chemical structure of 5-Fluoro-2-methylindole.

Summary of Physical Data

The key physical constants for 5-Fluoro-2-methylindole are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 399-72-4 | [1][5] |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.17 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | [1][4][6] |

| Melting Point | 98-101 °C | [1][7] |

| Boiling Point | ~269 °C @ 760 mmHg; 120 °C @ 0.1 mmHg | [1][4] |

| Density | ~1.2 g/cm³ | [1][7] |

| pKa (Predicted) | 16.73 (for N-H proton) | [7] |

| Storage | Store at room temperature, inert atmosphere, protected from light | [7] |

Solubility Profile

Understanding the solubility is paramount for designing synthetic reactions and preparing solutions for analysis. The polarity of the indole ring system, combined with the methyl group, provides solubility in a range of organic solvents.

| Solvent | Solubility | Source(s) |

| N,N-Dimethylformamide (DMF) | Very Soluble | [7] |

| Methanol | Soluble | [7] |

| Chloroform | Soluble | [8] |

| Glacial Acetic Acid | Sparingly Soluble | [7] |

Expert Insight: The compound's good solubility in common aprotic polar (DMF) and protic polar (Methanol) solvents, as well as chlorinated solvents (Chloroform), makes it highly versatile for a wide range of synthetic transformations and analytical techniques like NMR spectroscopy.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of 5-Fluoro-2-methylindole in solution. The analysis typically involves ¹H, ¹³C, and ¹⁹F NMR.

-

¹H NMR: The proton spectrum will show distinct signals for the N-H proton (a broad singlet), the aromatic protons on the benzene and pyrrole rings, and a sharp singlet for the C2-methyl group. The fluorine at C5 will introduce complex splitting patterns (coupling) to the adjacent aromatic protons H4 and H6.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The chemical shifts are influenced by the attached atoms; for instance, the carbon attached to the fluorine (C5) will appear as a doublet with a large ¹JCF coupling constant, and its chemical shift will be significantly downfield. Based on data for the analogous 5-fluoro-3-methyl-1H-indole, the C-F carbon signal is expected around 157-159 ppm.[6]

-

¹⁹F NMR: This experiment gives a single signal for the fluorine atom.[9] Its chemical shift is highly sensitive to the electronic environment.[10][11] For the analogous 5-fluoro-3-methyl-1H-indole, the ¹⁹F signal appears at -125.24 ppm (in CDCl₃, relative to an external standard).[6] This provides a clear diagnostic peak for the presence of the fluorine atom.

Predicted Spectroscopic Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H | ~7.8-8.2 (br s, 1H) | N-H proton, typically broad due to quadrupole broadening and exchange. |

| ~6.8-7.4 (m, 3H) | Aromatic protons on the benzene ring (H4, H6, H7), showing H-H and H-F coupling. | |

| ~6.1-6.3 (s, 1H) | Pyrrole ring proton (H3). | |

| ~2.4 (s, 3H) | C2-Methyl protons, singlet as there are no adjacent protons. | |

| ¹³C | ~157-159 (d, ¹JCF ≈ 235 Hz) | C5 carbon directly bonded to fluorine. The high electronegativity of F causes a downfield shift, and the large one-bond coupling is characteristic. |

| ~135-140 | C2 carbon, attached to N and part of a double bond. | |

| ~100-135 | Remaining aromatic carbons (C3, C3a, C4, C6, C7, C7a). Their shifts and C-F coupling patterns reveal their position relative to the fluorine atom. | |

| ~13-15 | C2-Methyl carbon. | |

| ¹⁹F | ~ -125 | A single signal, characteristic of an aryl fluoride.[6][12] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400-3410 cm⁻¹, characteristic of the indole N-H bond.[13]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[13]

-

C=C Stretch (Aromatic): Strong absorptions between 1500-1620 cm⁻¹ are characteristic of the aromatic ring system.[13]

-

C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1200-1250 cm⁻¹ region.

UV-Visible Spectroscopy

The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum is characterized by two main absorption bands, termed the ¹La and ¹Lb transitions, which arise from π→π* electronic transitions within the aromatic system.[14] For indole derivatives, these bands typically appear in the 260-290 nm range. The fluorine substituent can cause subtle shifts (solvatochromic shifts) in the absorption maxima depending on the solvent used.[14]

Chemical Properties and Reactivity

The reactivity of 5-Fluoro-2-methylindole is dominated by the electron-rich nature of the indole ring, making it susceptible to electrophilic attack.

Expert Insight: The lone pair of electrons on the nitrogen atom is delocalized into the ring system, significantly increasing the electron density, particularly at the C3 position. This makes C3 the primary site for electrophilic substitution.[15][16] While the fluorine at C5 is an electron-withdrawing group, its effect is not strong enough to overcome the powerful directing effect of the ring nitrogen. The reaction at C3 proceeds through a stable carbocation intermediate where the aromaticity of the benzene ring is preserved.[15]

Common electrophilic substitution reactions include:

-

Halogenation

-

Nitration

-

Friedel-Crafts Acylation [17]

-

Vilsmeier-Haack Formylation

-

Mannich Reaction [16]

Caption: Regioselectivity of electrophilic substitution on 5-Fluoro-2-methylindole.

Experimental Protocols for Physicochemical Characterization

The following protocols are self-validating systems designed to ensure accurate and reproducible characterization of 5-Fluoro-2-methylindole.

Caption: A logical workflow for the comprehensive characterization of 5-Fluoro-2-methylindole.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point range provides a quick and reliable indication of purity. A pure crystalline solid will have a sharp, well-defined melting point (typically a range of 0.5-1.0 °C). Impurities disrupt the crystal lattice, leading to a lower and broader melting range.

Methodology:

-

Sample Preparation: Ensure the 5-Fluoro-2-methylindole sample is completely dry and finely powdered.[18]

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[7][19]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

-

Measurement:

-

Heat rapidly to about 15-20 °C below the expected melting point (approx. 98 °C).[7][19]

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]

-

Record the temperature (T₁) at which the first drop of liquid appears.[7]

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.[7]

-

-

Reporting: Report the result as the range T₁ - T₂. Perform the measurement in duplicate or triplicate for consistency.[19]

Protocol: ¹H/¹³C/¹⁹F NMR Sample Preparation

Causality: A properly prepared NMR sample is crucial for obtaining high-resolution spectra. The solution must be homogeneous and free of particulate matter, which can distort the magnetic field and lead to broad, uninterpretable peaks.[20] Deuterated solvents are used to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[21]

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[8][20]

-

Sample Weighing:

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8][22] Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Filtration & Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[22] This removes any suspended particles.

-

Final Steps: Cap the NMR tube securely. Wipe the outside of the tube clean and label it.[8][21] The sample is now ready for insertion into the spectrometer.

Protocol: FT-IR Sample Preparation (KBr Pellet Method)

Causality: For solid samples, the KBr pellet method ensures that the sample is dispersed in an IR-transparent matrix (potassium bromide). Applying pressure creates a thin, translucent disc that allows the IR beam to pass through, generating a high-quality absorption spectrum.[1] The sample must be thoroughly ground and dry to minimize scattering of IR radiation and avoid interfering water peaks.

Methodology:

-

Material Preparation: Use spectroscopic grade Potassium Bromide (KBr). Dry the KBr in an oven at ~110 °C for 2-3 hours and store it in a desiccator.[1]

-

Grinding: In an agate mortar, place ~1-2 mg of the 5-Fluoro-2-methylindole sample and ~100-200 mg of the dry KBr.[1][23]

-

Mixing: Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogeneous powder.[24]

-

Pellet Pressing:

-

Transfer a portion of the powder into the collar of a pellet die.

-

Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[1] Using a vacuum during pressing can help remove trapped air and improve pellet clarity.

-

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[25]

Conclusion

5-Fluoro-2-methylindole is a compound of significant scientific interest, defined by a unique set of physicochemical characteristics. Its solid-state nature, defined melting point, and solubility in common organic solvents facilitate its use in synthesis. Spectroscopic analysis provides a robust and detailed fingerprint, with NMR (¹H, ¹³C, ¹⁹F), IR, and UV-Vis each offering complementary information to confirm structure and purity. The chemical reactivity, governed by the electron-rich indole core, is highly regioselective, favoring electrophilic substitution at the C3 position. The standardized protocols provided herein ensure that researchers can reliably and accurately characterize this important molecule, enabling its effective application in drug discovery and materials science.

References

-

NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

-

How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. (n.d.). Kintek Solution. Retrieved from [Link]

-

Melting Point Determination Procedure. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Wilson School District. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

NMR Sample Prepara-on. (n.d.). University of Cambridge. Retrieved from [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing. Retrieved from [Link]

-

KBr Pellet Preparation for FTIR Analysis. (2020). YouTube. Retrieved from [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UC Santa Barbara. Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). ResearchGate. Retrieved from [Link]

-

How To Perform UV Vis Spectroscopy? (2025). YouTube. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

19Flourine NMR. (n.d.). NMR Service. Retrieved from [Link]

-

19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). University of Illinois. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

5-fluoroindole reactivity. (2023). Reddit. Retrieved from [Link]

-

5-Fluoro-2-methylindole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

5-Fluoro-2-methylindole 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal. Retrieved from [Link]

-

5 Major Electrophilic Aromatic Substitution Reactions. (n.d.). Concordia College. Retrieved from [Link]

-

Electrophilic substitution at the indole. (n.d.). Química Organica.org. Retrieved from [Link]

-

Main absorption bands in the UV-visible spectra and second-order NLO response. (n.d.). ResearchGate. Retrieved from [Link]

-

Electrophilic Aromatic Substitution of a BN Indole. (n.d.). National Institutes of Health. Retrieved from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Retrieved from [Link]

-

Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 2. nbinno.com [nbinno.com]

- 3. diva-portal.org [diva-portal.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. 5-Fluoro-2-methylindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. researchgate.net [researchgate.net]

- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Electrophilic substitution at the indole [quimicaorganica.org]

- 17. reddit.com [reddit.com]

- 18. westlab.com [westlab.com]

- 19. jk-sci.com [jk-sci.com]

- 20. organomation.com [organomation.com]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. sites.bu.edu [sites.bu.edu]

- 23. shimadzu.com [shimadzu.com]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Fluoro-2-methylindole (CAS 399-72-4)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with 5-Fluoro-2-methylindole. Eschewing a rigid template, this document is structured to logically present the core scientific principles, practical methodologies, and strategic applications of this valuable heterocyclic building block. Our focus is on elucidating the causal relationships behind experimental choices, ensuring that the presented protocols are robust and self-validating.

Core Characteristics and Structural Elucidation

5-Fluoro-2-methylindole, also known as 5-Fluoro-2-Methyl-1H-indole, is a fluorinated derivative of the indole scaffold, a privileged structure in medicinal chemistry.[1][2] The strategic placement of a fluorine atom at the C5-position of the indole ring profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] This modification often enhances bioavailability and pharmacodynamic effects, making fluorinated indoles highly sought-after intermediates in pharmaceutical research.[1][3]

The compound typically appears as a yellow to light brown crystalline powder.[4] Its fundamental properties are summarized below, providing a baseline for its use in synthesis and analysis.

Table 1: Physicochemical Properties of 5-Fluoro-2-methylindole

| Property | Value | Reference(s) |

| CAS Number | 399-72-4 | [1] |

| Molecular Formula | C₉H₈FN | [1][4] |

| Molecular Weight | 149.17 g/mol | [1][4] |

| Appearance | Yellow to light brown powder/crystal | [4] |

| Melting Point | 98-101 °C | [1][4] |

| Boiling Point | ~269 °C at 760 mmHg | [1] |

| SMILES | CC1=CC2=C(N1)C=CC(=C2)F | [5] |

| InChIKey | JJIUISYYTFDATN-UHFFFAOYSA-N | [5][6] |

Visually, the structure highlights the fusion of a benzene ring with a pyrrole ring, with the key methyl and fluoro substitutions at the C2 and C5 positions, respectively.

Caption: Chemical Structure of 5-Fluoro-2-methyl-1H-indole.

Synthesis via Fischer Indolization: A Mechanistic Approach

The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus due to its versatility and robustness.[7] This acid-catalyzed reaction of an arylhydrazine with a ketone is particularly well-suited for producing 2-methylindoles.[7][8]

Causality of Experimental Design: The choice of starting materials is strategic. (4-Fluorophenyl)hydrazine is the source of the indole's benzene ring and N1 nitrogen, while acetone provides the C2 (with its methyl group) and C3 atoms. The acid catalyst, typically a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA), is crucial for protonating the intermediate hydrazone, thereby facilitating the key[6][6]-sigmatropic rearrangement that is the hallmark of this reaction.[7][9]

Caption: Experimental Workflow for Fischer Indole Synthesis.

Field-Proven Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.

-

Indolization: To the crude phenylhydrazone, add a suitable acid catalyst. A common choice is zinc chloride (2.0 eq) or polyphosphoric acid (used as the solvent).[8]

-

Cyclization: Heat the reaction mixture to reflux (typically 120-160°C, depending on the solvent and catalyst) for 2-4 hours.[8] Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice. If an acidic catalyst was used, neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) until pH > 7.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 5-Fluoro-2-methylindole.

Spectroscopic Verification: A Self-Validating System

Confirmation of the synthesized product's identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of 5-Fluoro-2-methylindole.

Table 2: Representative NMR Spectroscopic Data for 5-Fluoro-2-methylindole

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Description | Reference |

| ¹H NMR | CDCl₃ | ~7.8 (br s, 1H) | N-H proton of the indole ring. | |

| ~7.2-7.0 (m, 2H) | Aromatic protons (H 4, H 6). | [6] | ||

| ~6.9 (m, 1H) | Aromatic proton (H 7). | [6] | ||

| ~6.1 (s, 1H) | Pyrrole ring proton (H 3). | [6] | ||

| ~2.4 (s, 3H) | Methyl group protons (-CH ₃). | [6] | ||

| ¹³C NMR | CDCl₃ | ~158 (d) | C 5 (ipso-carbon attached to F, shows C-F coupling). | |

| ~136 | C 2 (carbon bearing the methyl group). | [10] | ||

| ~132 | C 7a (bridgehead carbon). | [10] | ||

| ~129 | C 3a (bridgehead carbon). | [10] | ||

| ~110-105 (m) | Aromatic carbons (C 4, C 6, C 7). | [10] | ||

| ~100 | C 3 (pyrrole ring carbon). | [10] | ||

| ~14 | C H₃ (methyl carbon). | [10]* |

Interpreting the Data:

-

¹H NMR: The broad singlet around 7.8 ppm is characteristic of the N-H proton. The singlet for the C2-methyl group around 2.4 ppm confirms the 2-substituted pattern. The singlet for the C3-H proton around 6.1 ppm is also highly indicative. The complex multiplets in the aromatic region are consistent with the substituted benzene ring, with splitting patterns influenced by the fluorine atom.

-

¹³C NMR: The most downfield signal, a doublet due to carbon-fluorine coupling, is a definitive marker for C5. The presence of nine distinct carbon signals, including one in the aliphatic region (~14 ppm) for the methyl group, confirms the molecular structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent molecular ion peak [M+H]⁺ at m/z 150.07, confirming the molecular weight.

Chemical Reactivity: The Influence of the Fluoro Substituent

The reactivity of the indole core is significantly modulated by its substituents. The lone pair of electrons on the indole nitrogen makes the pyrrole ring electron-rich and thus highly susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack.

The fluorine atom at C5 exerts a dual electronic effect:

-

Inductive Effect (-I): As a highly electronegative atom, fluorine withdraws electron density through the sigma bond network, which deactivates the entire ring system towards electrophiles compared to unsubstituted indole.

-

Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the aromatic pi-system, directing electrophilic attack to the ortho and para positions (C4 and C6).

The interplay of these effects means that while the overall reaction rate might be slightly diminished, the strong activating effect of the indole nitrogen still overwhelmingly directs electrophiles to the C3 position.

Caption: C3 is the kinetically favored site for electrophilic substitution.

Applications in Drug Discovery and Beyond

5-Fluoro-2-methylindole is not typically an end-product but a crucial intermediate for building more complex, biologically active molecules.[4] The incorporation of the fluorinated indole scaffold has proven to be a successful strategy in developing therapeutics for a range of diseases.[11][12]

-

Oncology: The related 5-fluoro-2-oxindole scaffold is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.[1][12] This highlights the value of the 5-fluoroindole core in designing kinase inhibitors.

-

Antiviral Agents: A wide array of fluorinated indole derivatives have demonstrated potent antiviral activity, particularly against HIV and Hepatitis C Virus (HCV).[13] Studies have shown that 5-fluoroindole derivatives can act as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) or inhibit viral attachment.[12][13]

-

Metabolic Diseases: Derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of type 2 diabetes.[3] Several compounds showed inhibitory activity many folds higher than the reference drug, acarbose.[3]

-

Antioxidant and Other Activities: Research has also explored 5-fluoroindole derivatives for their radical scavenging and antioxidant properties.[14] The versatile scaffold has been utilized to create compounds with anti-inflammatory, antimicrobial, and CNS-related activities.[2][15]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, the unique properties imparted by the fluorine atom make this intermediate useful in the development of advanced agrochemicals and functional materials.[1]

Conclusion

5-Fluoro-2-methylindole is a high-value chemical intermediate whose strategic importance is rooted in the advantageous properties conferred by the fluorine atom. A thorough understanding of its synthesis, particularly the robust Fischer indole method, its characteristic spectroscopic signature, and the nuances of its chemical reactivity, empowers researchers to effectively leverage this building block. Its proven utility in the synthesis of successful drugs and promising therapeutic candidates ensures its continued relevance in medicinal chemistry and the broader scientific landscape.

References

-

Penghui An. (n.d.). 5-Fluoro-2-Methylindole: A Key Intermediate in Organic Synthesis. LinkedIn. Available at: [Link]

-

SpectraBase. (2026). 5-Fluoro-2-methylindole - Optional[1H NMR] - Spectrum. Wiley-VCH. Available at: [Link]

-

Gomha, S. M., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. Available at: [Link]

-

DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

-

IntechOpen. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. Available at: [Link]

-

Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]

-

ResearchGate. (2025). Radical scavenging activity of 5‐fluoro methyl indole (A) and 5‐fluoro.... Available at: [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. Available at: [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. Available at: [Link]

-

Fisher Scientific. (n.d.). 5-Fluoro-2-methylindole 98.0+%, TCI America™. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0245234). Available at: [Link]

-

SpectraBase. (2025). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Wiley-VCH. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 5-Fluoro-2-methylindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. testbook.com [testbook.com]

- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

5-Fluoro-2-methylindole molecular weight and formula

An In-Depth Technical Guide to 5-Fluoro-2-methylindole for Advanced Research

Abstract

5-Fluoro-2-methylindole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural scaffold is a key building block in the development of novel therapeutic agents, particularly in oncology and neurology.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the indole ring profoundly influences the molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of 5-Fluoro-2-methylindole, detailing its core properties, a validated synthetic protocol with mechanistic insights, methods for spectroscopic characterization, and its applications as a versatile intermediate in drug discovery.

Physicochemical and Structural Properties

The fundamental properties of 5-Fluoro-2-methylindole are summarized below. This quantitative data is essential for its application in experimental design, reaction setup, and purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈FN | [1][3][5][6][7] |

| Molecular Weight | 149.17 g/mol | [1][5][6][8] |

| CAS Number | 399-72-4 | [3] |

| Appearance | Light yellow to brown solid powder | [1][3][9] |

| Melting Point | 98-101 °C | [1][3][9] |

| Boiling Point | ~269.2 °C at 760 mmHg | [3] |

| Density | ~1.2 g/cm³ | [3][9] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF), methanol, and other organic solvents.[1][9] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While several methods exist, such as the Fischer and Leimgruber-Batcho syntheses, a direct and efficient approach for 5-Fluoro-2-methylindole involves the reductive cyclization of a corresponding nitrophenyl precursor.[9][10]

Protocol: Reductive Cyclization Synthesis

This protocol describes the synthesis of 5-Fluoro-2-methylindole from 1-(5-fluoro-2-nitrophenyl)propane-2-one.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a reaction tube, add 1-(5-fluoro-2-nitrophenyl)propane-2-one (0.5 mmol, 99 mg), zinc powder (3.0 mmol, 196 mg), and acetic acid (6.0 mmol, 360 mg).

-

Solvent Addition: Add 2 mL of ethanol to the reaction mixture.

-

Heating: Heat the reaction mixture to 90 °C for 3 hours.

-

Workup: After cooling to room temperature, add 20 mL of water to the reaction system.

-

Purification: The desired product, 5-Fluoro-2-methylindole, is obtained after purification, typically via column chromatography or recrystallization.

Mechanistic Rationale

This synthesis is a self-validating system where the choice of reagents directly dictates the outcome.

-

Zinc Powder: Acts as the reducing agent. In the acidic medium provided by acetic acid, zinc reduces the nitro group (-NO₂) on the aromatic ring to an amine group (-NH₂).

-

Acetic Acid: Serves as a proton source and catalyst. It facilitates the reduction of the nitro group and promotes the subsequent intramolecular condensation (cyclization) between the newly formed amine and the adjacent ketone moiety to form the indole ring system.

-

Ethanol: Functions as the reaction solvent, ensuring the solubility of the reactants.[1]

Synthesis Workflow Diagram

Caption: Reductive cyclization workflow for 5-Fluoro-2-methylindole.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized 5-Fluoro-2-methylindole is critical. This is achieved through a combination of spectroscopic techniques.

Protocol for Spectroscopic Analysis

The following are standard protocols for preparing a sample for analysis.[4]

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Record ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Infrared (IR) Spectroscopy: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer and record the spectrum.

-

Mass Spectrometry (MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile and obtain a high-resolution mass spectrum using an ESI-TOF mass spectrometer to confirm the exact mass.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure. The reported chemical shifts in CDCl₃ are as follows:[4]

-

δ 7.89 (s, 1H): This broad singlet corresponds to the N-H proton of the indole ring.

-

δ 7.27–7.25 (m, 1H) & 7.23 (dd, J = 9.6, 2.4 Hz, 1H): These signals represent protons on the aromatic ring. The splitting patterns (coupling constants, J) are influenced by adjacent protons and the fluorine atom.

-

δ 7.03 (s, 1H): This signal corresponds to the proton at the 3-position of the indole ring.

-

δ 6.95 (td, J = 9.0, 2.5 Hz, 1H): A triplet of doublets, characteristic of an aromatic proton coupled to both a neighboring proton and the fluorine atom.

-

δ 2.31 (d, J = 0.6 Hz, 3H): This signal represents the three protons of the methyl group at the 2-position, showing a small coupling to the vinyl proton.

Applications in Medicinal Chemistry and Drug Discovery

5-Fluoro-2-methylindole is not just a chemical curiosity; it is a high-value intermediate in the synthesis of pharmaceuticals.[1][2]

-

The Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[11] The high electronegativity and small size of the fluorine atom can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to target proteins, and improve membrane permeability, thereby optimizing the pharmacokinetic profile of a drug.[3][4][11]

-

Scaffold for Bioactive Molecules: The fluorinated indole core is present in numerous bioactive molecules. 5-Fluoro-2-methylindole serves as a versatile starting material for creating more complex structures targeting diseases. Its structural similarity to compounds like 5-Fluoro-2-Oxindole, a key precursor in the synthesis of the anti-cancer drug Sunitinib, highlights its therapeutic potential.[3][12]

-

Therapeutic Areas: Research has utilized 5-Fluoro-2-methylindole in the development of potential treatments for cancer and neurological disorders.[1][2] Its derivatives are continually being explored as kinase inhibitors, α-glucosidase inhibitors, and other classes of therapeutic agents.[12]

Safety and Handling

As a laboratory chemical, 5-Fluoro-2-methylindole must be handled with appropriate care.

-

Hazards: It is classified as an irritant and is toxic if swallowed.[9] It may cause irritation to the eyes, skin, and respiratory system.[9]

-

Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

5-Fluoro-2-methylindole is a pivotal molecule in modern chemical research and drug development. Its well-defined physicochemical properties, accessible synthetic routes, and the advantageous effects of its fluorine substituent make it an invaluable building block. A thorough understanding of its synthesis, characterization, and reactivity enables researchers to leverage this compound for the design and creation of next-generation pharmaceuticals and advanced materials.

References

- The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Fluoro-2-Methylindole: A Key Intermediate in Organic Synthesis. Haihang Industry Co., Ltd.

- 5-Fluoro-2-methylindole | CAS 399-72-4. Santa Cruz Biotechnology.

- A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development. BenchChem.

- 5-Fluoro-2-methylindole | 399-72-4. Biosynth.

- 5-Fluoro-2-méthylindole. Chem-Impex.

- 5-Fluoro-2-methylindole 98.0+%, TCI America™. Fisher Scientific.

- 5-Fluoro-2-methylindole CAS#: 399-72-4. ChemicalBook.

- 5-Fluoro-2-methylindole - Spectrum. SpectraBase.

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.

- Technical Guide: Synthesis of 5-Fluoroindole

- Fluorine in drug discovery: Role, design and case studies.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 5-Fluoro-2-methylindole | 399-72-4 | F-5913 | Biosynth [biosynth.com]

- 7. 5-Fluoro-2-methylindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 5-Fluoro-2-methylindole CAS#: 399-72-4 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoro-2-methylindole

Introduction

5-Fluoro-2-methylindole (CAS No: 399-72-4) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom into the indole scaffold can profoundly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-methylindole, offering field-proven insights for researchers, scientists, and drug development professionals.

The presence of the highly electronegative fluorine atom and the magnetic isotope ¹⁹F (spin I = ½, 100% natural abundance) introduces characteristic chemical shift changes and complex spin-spin coupling patterns, which are invaluable for structural confirmation.

Molecular Structure and Numbering

To facilitate the spectral analysis, the standard IUPAC numbering for the indole ring system is used.

Caption: Molecular structure and numbering of 5-Fluoro-2-methylindole.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Fluoro-2-methylindole in deuterated chloroform (CDCl₃) provides a wealth of structural information. The chemical shifts are influenced by the aromatic indole core, the electron-donating methyl group at C2, and the electronegative fluorine atom at C5.

Table 1: ¹H NMR Spectral Data of 5-Fluoro-2-methylindole in CDCl₃ [2][3]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH -1 | ~7.89 | s (br) | - |

| H -4 | ~7.23 | dd | J(H,H) = 9.6, J(H,F) = 2.4 |

| H -7 | ~7.25-7.27 | m | - |

| H -3 | ~7.03 | s | - |

| H -6 | ~6.95 | td | J(H,H) = 9.0, J(H,F) = 2.5 |

| CH ₃-2 | ~2.31 | d | J(H,H) = 0.6 |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton (H1): The proton on the nitrogen atom typically appears as a broad singlet in the downfield region (~7.89 ppm) due to moderate-speed exchange and quadrupole broadening from the nitrogen atom.[2] Its chemical shift is sensitive to solvent and concentration.

-

Aromatic Protons (H4, H6, H7):

-

H4: This proton, ortho to the fluorine-bearing carbon, appears as a doublet of doublets at ~7.23 ppm.[2][3] The larger coupling constant (J = 9.6 Hz) is due to ortho coupling with H7, and the smaller coupling (J = 2.4 Hz) is a result of meta coupling to the fluorine atom (⁴JHF).

-

H7: The signal for this proton is observed as a multiplet around 7.25-7.27 ppm.[2][3] It is coupled to H6 (ortho) and H4 (meta).

-

H6: This proton resonates as a triplet of doublets at approximately 6.95 ppm.[2][3] The larger coupling (J = 9.0 Hz) arises from ortho coupling with H7, and the smaller coupling (J = 2.5 Hz) is due to meta coupling with the fluorine atom (⁴JHF).

-

-

Pyrrole Ring Proton (H3): The H3 proton gives a singlet at ~7.03 ppm.[2][3] The methyl group at the adjacent C2 position eliminates vicinal proton-proton coupling.

-

Methyl Protons (C2-CH₃): The methyl group protons appear as a sharp doublet at ~2.31 ppm, with a small coupling constant of 0.6 Hz, likely due to long-range coupling with the H3 proton.[2][3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 5-Fluoro-2-methylindole is characterized by the influence of the fluorine substituent, which causes splitting of the carbon signals through one or more bonds (C-F coupling). The magnitude of the coupling constant (ⁿJCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

Table 2: ¹³C NMR Spectral Data of 5-Fluoro-2-methylindole in CDCl₃ [3]

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (Predicted) | Coupling Constant (J) Hz (Predicted) |

| C5 | 158.76 | d | ¹JCF ≈ 235 |

| C2 | 156.77 | s | - |

| C7a | 132.84 | d | ⁴JCF ≈ 3 |

| C3a | 128.83 | d | ³JCF ≈ 10 |

| C7 | 128.76 | s | - |

| C3 | 123.49 | s | - |

| C4 | 112.02 | d | ²JCF ≈ 25 |

| C6 | 111.59 | d | ²JCF ≈ 25 |

| C-CH₃ | 9.70 | s | - |

Interpretation of the ¹³C NMR Spectrum:

-

C5 (Fluorine-bearing Carbon): This carbon is expected to resonate at a downfield chemical shift (~158.76 ppm) and appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 230-250 Hz.[3]

-

C4 and C6: These carbons, ortho to the C-F bond, are expected to show doublet splitting due to two-bond C-F coupling (²JCF), typically in the range of 20-30 Hz. Their chemical shifts are around 111-112 ppm.[3]

-

C3a and C7a (Bridgehead Carbons): These carbons will also exhibit splitting due to coupling with fluorine. C3a, being three bonds away (³JCF), will likely show a larger coupling constant (around 7-10 Hz) than C7a, which is four bonds away (⁴JCF, typically 1-3 Hz).

-

C2, C3, C7, and Methyl Carbon: These carbons are more distant from the fluorine atom, and any C-F coupling is expected to be small or negligible, resulting in singlets in the proton-decoupled spectrum.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of 5-Fluoro-2-methylindole.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 5-Fluoro-2-methylindole.[2] b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition: a. Use a high-field NMR spectrometer, for instance, one operating at a proton frequency of 400 MHz or higher.[2] b. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. c. For ¹H NMR, use a standard single-pulse experiment. d. For ¹³C NMR, employ a proton-decoupled pulse program (e.g., zgpg30). e. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).[2][3]

Caption: Experimental workflow for NMR analysis of 5-Fluoro-2-methylindole.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Fluoro-2-methylindole provide a definitive fingerprint for its structural verification. The analysis presented in this guide, including chemical shifts and coupling patterns, highlights the significant influence of the fluorine substituent. A thorough understanding of these spectral features is crucial for chemists working on the synthesis and characterization of fluorinated indole derivatives, enabling them to confirm the identity and purity of their compounds with confidence. While detailed C-F coupling constants for the ¹³C spectrum were predicted based on established principles, the provided ¹H NMR data and ¹³C chemical shifts serve as a robust reference for routine characterization.

References

- A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development - Benchchem.

- 5-Fluoro-2-Methylindole: A Key Intermediate in Organic Synthesis.

- Supporting information - The Royal Society of Chemistry.

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

Sources

Navigating the Fluorine Landscape: A Technical Guide to the ¹⁹F NMR Spectroscopy of 5-Fluoro-2-methylindole

For Researchers, Scientists, and Drug Development Professionals

The Power of the ¹⁹F Nucleus: Why ¹⁹F NMR is a Game-Changer

The fluorine-19 nucleus possesses a unique combination of properties that make it exceptionally well-suited for NMR spectroscopy. With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F provides strong, sharp signals, leading to high sensitivity that is nearly 83% that of ¹H.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning over 800 ppm.[2] This broad spectral window minimizes signal overlap, even in complex molecules, allowing for the clear resolution and analysis of individual fluorine environments.[3]

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[1] This sensitivity arises from the fact that fluorine's nine electrons are more polarizable than the single electron of hydrogen, making the ¹⁹F chemical shift a more responsive reporter of subtle changes in molecular structure and intermolecular interactions.[1]

Deconstructing the ¹⁹F NMR Spectrum of Aromatic Fluorine Compounds

The ¹⁹F NMR spectrum of an aromatic compound like 5-fluoro-2-methylindole is primarily defined by two key parameters: the chemical shift (δ) and spin-spin coupling constants (J).

Chemical Shift (δ): A Window into the Electronic Environment

The chemical shift of the fluorine atom in 5-fluoro-2-methylindole will be influenced by the electronic effects of the indole ring system and the methyl group. In aromatic systems, the resonance and inductive effects of substituents play a crucial role in determining the shielding or deshielding of the fluorine nucleus. Electron-donating groups tend to increase electron density around the fluorine, causing an upfield shift (to lower ppm values), while electron-withdrawing groups have the opposite effect, leading to a downfield shift (to higher ppm values).[1]

For aromatic C-F bonds, typical chemical shifts are observed in the range of +80 to +170 ppm relative to CFCl₃.[4] However, the exact value is highly dependent on the specific substitution pattern and the solvent used for the measurement.[5]

Solvent Effects: A Critical Consideration

The choice of solvent can significantly impact the observed ¹⁹F chemical shift.[6] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, altering the electronic environment of the fluorine atom.[1] Therefore, it is imperative to report the solvent used when documenting ¹⁹F NMR data. Common solvents for ¹⁹F NMR include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

Spin-Spin Coupling (J): Unraveling Molecular Connectivity

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. In the ¹⁹F NMR spectrum of 5-fluoro-2-methylindole, we can expect to observe both homonuclear (¹⁹F-¹⁹F, not applicable here as there is only one fluorine) and heteronuclear (¹⁹F-¹H) couplings. These coupling constants provide valuable information about the connectivity of the molecule.

The magnitude of the coupling constant is dependent on the number of bonds separating the interacting nuclei and their spatial orientation. For fluorinated aromatic compounds, coupling between ¹⁹F and adjacent ¹H nuclei (³JHF) is typically in the range of 5-10 Hz. Coupling over four bonds (⁴JHF) is also commonly observed, though with a smaller magnitude (1-3 Hz).

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

Acquiring a high-quality ¹⁹F NMR spectrum requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for 5-fluoro-2-methylindole.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of 5-fluoro-2-methylindole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Referencing: An internal reference standard is crucial for accurate chemical shift determination. While CFCl₃ (0 ppm) is the primary reference, it is a volatile gas and often impractical. Common secondary standards include trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm.[7][8] The choice of reference should be reported with the data.

Spectrometer Setup and Data Acquisition

-

Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a simple molecule like 5-fluoro-2-methylindole. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[3]

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should initially be used to ensure all fluorine signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei between scans. For accurate integration, a longer delay (5 x T₁) may be necessary.[3]

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the internal standard.

-

Integration and Peak Picking: Integrate the signals to determine the relative number of fluorine atoms and pick the peaks to determine their chemical shifts and coupling constants.

Figure 1: A generalized workflow for acquiring and processing ¹⁹F NMR spectra.

Predicted ¹⁹F NMR Data for 5-Fluoro-2-methylindole

While experimental data for 5-fluoro-2-methylindole is elusive, we can make informed predictions based on the data of its isomers and general principles.

| Parameter | Predicted Value/Range | Rationale |

| Chemical Shift (δ) | -110 to -130 ppm (vs. CFCl₃) | The indole ring is an electron-rich aromatic system, which would shield the fluorine atom, leading to an upfield shift. The methyl group at the 2-position is a weak electron-donating group and is expected to have a minor shielding effect. The solvent will also influence the exact chemical shift. |

| ¹⁹F-¹H Coupling Constants (J) | ||

| ³J(F-H4) | ~8-10 Hz | Ortho coupling to the proton at the 4-position. |

| ⁴J(F-H6) | ~4-6 Hz | Meta coupling to the proton at the 6-position. |

| ⁵J(F-H7) | < 2 Hz | Para coupling to the proton at the 7-position. |

| ⁵J(F-H3) | < 2 Hz | Coupling across the five-membered ring. |

| ⁶J(F-H of CH₃) | < 1 Hz | Long-range coupling to the methyl protons. |

Note: These are estimations and the actual experimental values may vary. The multiplicity of the fluorine signal will be a complex multiplet due to these couplings. Decoupling experiments (¹H-decoupled ¹⁹F NMR) can be performed to simplify the spectrum to a singlet, confirming the chemical shift.

Conclusion: An Indispensable Tool for Fluorine Chemistry

¹⁹F NMR spectroscopy is an indispensable technique for the structural elucidation and analysis of fluorinated compounds like 5-fluoro-2-methylindole. Its high sensitivity, wide chemical shift range, and the responsiveness of the ¹⁹F nucleus to its electronic environment provide a wealth of information for chemists in drug discovery and materials science. While the absence of a public domain reference spectrum for 5-fluoro-2-methylindole necessitates a predictive approach, the principles and experimental guidelines outlined in this guide provide a solid foundation for researchers to confidently acquire and interpret their own high-quality ¹⁹F NMR data. As the role of fluorine in chemistry continues to expand, the mastery of ¹⁹F NMR will remain a critical skill for innovation.

References

-

Ager, I. R., & Phillips, L. (1972). ¹⁹F Nuclear Magnetic Resonance Studies of Aromatic Compounds. Part 1. The Effect of Solvents on the Chemical Shift of Fluorine Nuclei in para-Substituted Fluorobenzenes, 4-Substituted 4'-Fluoro-trans-stilbenes, and 4-Substituted 3'-Fluoro-trans-stilbenes. Journal of the Chemical Society, Perkin Transactions 2, 1975-1979. [Link]

- Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table.

-

Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12853–12860. [Link]

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F¹⁹ NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

-

Giraud, N., & Urrutigoïty, M. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2959–2967. [Link]

-

Hope, E. G., & Stuart, A. M. (2012). ¹⁹F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI). Chemical Communications, 48(83), 10294–10296. [Link]

- IUPAC. (n.d.). ¹⁹F NMR Reference Standards.

-

Kwan, E. E., & Groleau, E. M. (2013). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 78(24), 12748–12753. [Link]

-

Lunn, M. R., & Shokair, A. Y. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10078–10090. [Link]

- Nicewicz, D. A. (2013).

- Pomerantz, M., & D'Silva, T. D. J. (1968). ¹⁹F Nuclear Magnetic Resonance Studies of Aromatic Compounds. Journal of the American Chemical Society, 90(22), 6338–6341.

- UCSF NMR Facility. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. University of California, San Francisco.

- University of Wisconsin-Madison Chemistry Department. (n.d.). 19Flourine NMR.

-

Vasilev, A. A., & Rulev, Y. A. (2018). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(10), 2588. [Link]

- Wray, V. (1980). Annual Reports on NMR Spectroscopy. Academic Press.

-

Yu, B., & Yu, J.-Q. (2018). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. Journal of Medicinal Chemistry, 61(17), 7411–7426. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. biophysics.org [biophysics.org]

- 6. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Fluoro-2-methylindole

Introduction

5-Fluoro-2-methylindole is a fluorinated indole derivative that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] The incorporation of a fluorine atom into the indole scaffold can significantly enhance key molecular properties, such as metabolic stability, bioavailability, and binding affinity to biological targets.[1] This makes it a valuable intermediate in the development of novel therapeutics, including potential treatments for oncological and neurological disorders.[2]

Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quantity of 5-fluoro-2-methylindole throughout the drug development lifecycle. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose. This guide provides a comprehensive, in-depth framework for the mass spectrometric analysis of 5-fluoro-2-methylindole, rooted in fundamental principles and field-proven methodologies. We will explore the causality behind experimental choices, from sample preparation to data interpretation, to empower researchers and drug development professionals with a self-validating system for analysis.

Physicochemical Properties & Ionization Potential

A foundational understanding of the analyte's properties is crucial for effective method development.

-

Molecular Weight: 149.17 g/mol (monoisotopic mass: 149.0641)[1][2][3]

-

Structure: The molecule consists of a bicyclic indole core, substituted with a fluorine atom at the 5-position of the benzene ring and a methyl group at the 2-position of the pyrrole ring.

-

Key Features for MS:

-

Indole Nitrogen: The nitrogen atom in the pyrrole ring is a basic site, readily accepting a proton (H⁺) in acidic conditions. This makes the molecule an excellent candidate for positive-ion mode mass spectrometry, where it will primarily be observed as the protonated molecule, [M+H]⁺.

-

Fluorine Atom: The high electronegativity of the fluorine atom influences the molecule's electron density and polarity but does not preclude effective ionization.[2] The presence of a single fluorine atom results in a characteristic isotopic pattern that can aid in identification.

-

Experimental Design & Methodology

A robust analytical workflow is built upon meticulous attention to each stage of the process, from sample handling to the final data acquisition. The following sections detail a validated approach for the analysis of 5-fluoro-2-methylindole.

Sample & Standard Preparation: A Step-by-Step Protocol

The goal of this protocol is to create clean, accurate solutions for calibration and analysis, minimizing interference and ensuring reproducibility.

Materials:

-

5-Fluoro-2-methylindole reference standard (≥98% purity)

-

LC-MS grade Methanol

-

LC-MS grade Water

-

LC-MS grade Formic Acid (or Ammonium Acetate for pH adjustment)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Vortex mixer

-

Autosampler vials with septa

Protocol:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of the 5-fluoro-2-methylindole reference standard into a 10 mL volumetric flask.

-

Record the exact weight.

-

Add ~7 mL of methanol to dissolve the solid. Use a vortex mixer to ensure complete dissolution.

-

Once dissolved, bring the flask to the 10 mL mark with methanol.

-

Cap and invert the flask 10-15 times to ensure homogeneity. This stock is stable for several months when stored at 2-8°C in the dark.

-

-

Working Stock Solution (100 µg/mL):

-

Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

Cap and invert to mix thoroughly.

-

-

Calibration Curve Standards (e.g., 10 ng/mL to 1000 ng/mL):

-

Perform serial dilutions from the Working Stock Solution using a 50:50 (v/v) mixture of methanol and water as the diluent. This composition is chosen to be compatible with typical reversed-phase LC starting conditions.

-

Transfer the final calibration standards into labeled autosampler vials.

-

Causality & Expertise: Using LC-MS grade solvents is non-negotiable to prevent the introduction of contaminants that can interfere with the analysis or form adducts with the analyte. Preparing a concentrated primary stock in a strong organic solvent like methanol ensures long-term stability. The final dilution into a solvent mixture that mirrors the initial mobile phase composition prevents peak distortion and injection-related issues.

Liquid Chromatography (LC) Method

The objective is to achieve chromatographic separation of the analyte from any impurities or matrix components, ensuring a clean signal is introduced into the mass spectrometer. A standard reversed-phase method is highly effective for this molecule.

| Parameter | Recommended Condition | Rationale & Expertise |

| Column | C18, 2.1 x 100 mm, 3 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like indoles. The specified dimensions are ideal for standard analytical flow rates. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that acidifies the mobile phase, promoting the protonation of the analyte for enhanced positive-ion ESI response. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent with good elution strength and UV transparency. |

| Gradient | 10% B to 95% B over 8 minutes | A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of any late-eluting compounds. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Volume | 5 µL | A small injection volume minimizes the potential for column overload and peak distortion. |

This method serves as a robust starting point and can be optimized further based on the specific matrix and instrumentation used.[4]

Mass Spectrometry (MS) Methodology

The core of the analysis lies in the selection of the ionization source and the optimization of MS parameters to achieve maximum sensitivity and specificity.

For a molecule like 5-fluoro-2-methylindole, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[5][6] The choice depends on the analyte's concentration and the sample matrix.

-

Electrospray Ionization (ESI): This is the preferred method. ESI is a soft ionization technique ideal for polar molecules that are already charged or can be easily protonated in solution.[7] Given the basic nitrogen on the indole ring, 5-fluoro-2-methylindole is an excellent candidate for positive-ion ESI. It is generally more sensitive than APCI for this compound class.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds.[6][8][9][10] It involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.[6][9] While it will work for this analyte, it may offer lower sensitivity compared to ESI and could be a better choice if the sample matrix contains significant non-volatile components that could suppress the ESI signal.

The logical workflow for selecting and optimizing the ionization source is depicted below.

Caption: Decision workflow for selecting and optimizing the MS ionization method.

The following table outlines the starting parameters for MS analysis using an ESI source.

| Parameter | Recommended Setting | Rationale & Expertise |

| Ionization Mode | Positive ESI | The basic indole nitrogen is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation. |

| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets to release gas-phase ions. |

| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation and prevents solvent clusters. |

| Nebulizer Pressure | 35 - 50 psi | Controls the formation of a fine aerosol for efficient ionization. |

| MS1 Scan Range | m/z 50 - 300 | A range that comfortably includes the expected protonated molecule. |

| Precursor Ion (MS/MS) | m/z 150.1 | The monoisotopic mass of the protonated molecule [C₉H₈FN + H]⁺. |

| Collision Energy (CE) | 10 - 30 eV | This energy range should be ramped in experiments to find the optimal value that produces a rich fragmentation spectrum for structural confirmation. |

Data Interpretation: Expected Ions and Fragmentation

Full Scan Spectrum

In the full scan (MS1) spectrum, the primary ion of interest will be the protonated molecule ([M+H]⁺) at m/z 150.1 . Due to the natural abundance of ¹³C, a smaller A+1 isotopic peak will be observed at m/z 151.1, with an expected relative abundance of approximately 9.8% of the monoisotopic peak. The presence and ratio of this isotopic peak provide a valuable confirmation of the elemental composition.

Tandem MS (MS/MS) Spectrum & Fragmentation Pathway

Tandem mass spectrometry is used for structural confirmation and provides a highly specific signal for quantification in complex matrices. By isolating the precursor ion (m/z 150.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Studies on indole derivatives show common fragmentation pathways, including losses of small, stable molecules.[11][12][13]

Expected Fragment Ions:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

| 150.1 | 135.1 | -CH₃ | Loss of the methyl group from the 2-position. |

| 150.1 | 123.1 | -HCN | Loss of hydrogen cyanide, a characteristic fragmentation of the indole ring.[13] |

| 135.1 | 108.1 | -HCN | Subsequent loss of hydrogen cyanide from the m/z 135.1 fragment. |

The proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed fragmentation pathway for protonated 5-fluoro-2-methylindole.

Trustworthiness & Self-Validation: The combination of an accurate mass precursor ion, its characteristic isotopic pattern, a predictable retention time, and a consistent fragmentation pattern creates a multi-dimensional, self-validating system for the unambiguous identification of 5-fluoro-2-methylindole.

Conclusion

The mass spectrometric analysis of 5-fluoro-2-methylindole is a robust and highly specific process when built upon a strong foundation of chemical principles and methodical optimization. By leveraging positive-ion electrospray ionization coupled with reversed-phase liquid chromatography, researchers can achieve sensitive and reliable characterization and quantification. The methodologies detailed in this guide, from sample preparation to the interpretation of fragmentation patterns, provide a comprehensive framework for drug development professionals to ensure the quality and integrity of this vital pharmaceutical intermediate.

References

- The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- 5-Fluoro-2-Methylindole: A Key Intermediate in Organic Synthesis. (n.d.). BLD Pharm.

-

Lin, H. S., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-7. Retrieved from [Link]

-

Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 509. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

-

Deible, M., et al. (n.d.). Development of an LCMS Methodology to Characterize and Quantitate Fluorinated Compounds in Consumer Products. Shimadzu Scientific Instruments. Retrieved from [Link]

-

CAS No. 399-72-4, 5-Fluoro-2-methylindole. (n.d.). 001CHEMICAL. Retrieved from [Link]

-

Introduction to Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. Retrieved from [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. Retrieved from [Link]

-

Atmospheric pressure chemical ionization (APCI). (n.d.). Wikipedia. Retrieved from [Link]

-

Atmospheric Pressure Chemical Ionization (APCI). (n.d.). National High Magnetic Field Laboratory. Retrieved from [Link]

-

Atmospheric-pressure Chemical Ionization. (2022). MDPI Encyclopedia. Retrieved from [Link]

-